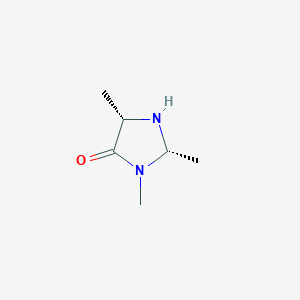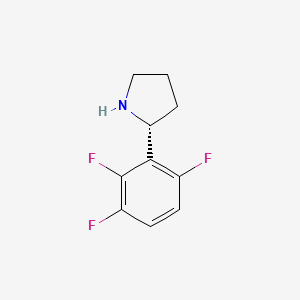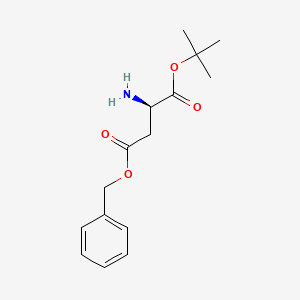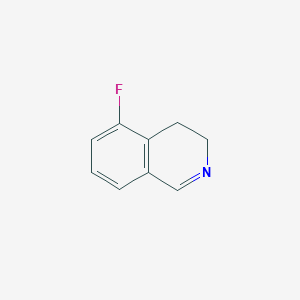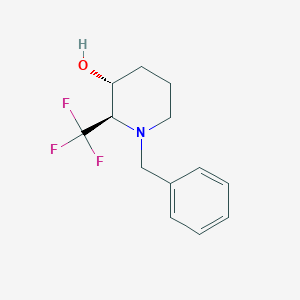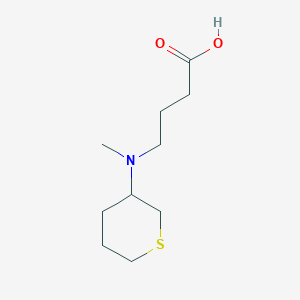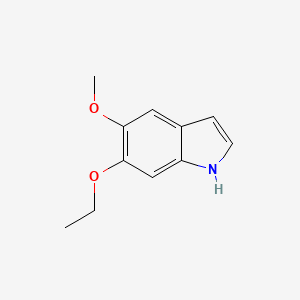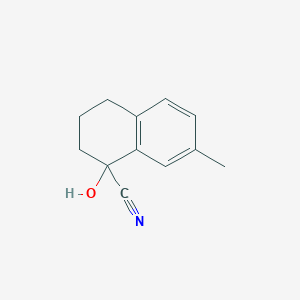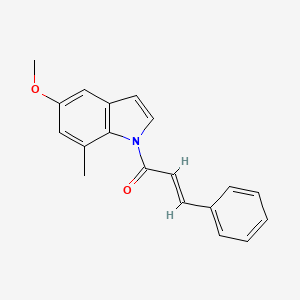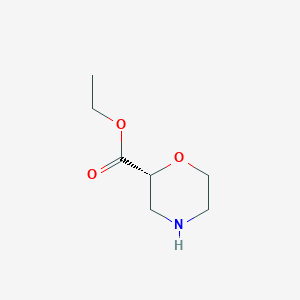
Ethyl (R)-morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-morpholine-2-carboxylate is an organic compound that belongs to the class of esters It is derived from morpholine, a heterocyclic amine, and ethyl carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-2-carboxylate can be synthesized through the esterification of ®-morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-morpholine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: ®-morpholine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl ®-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl ®-morpholine-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release ®-morpholine-2-carboxylic acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug development or enzyme studies.
Comparación Con Compuestos Similares
Ethyl ®-morpholine-2-carboxylate can be compared with other similar compounds such as:
Methyl ®-morpholine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (S)-morpholine-2-carboxylate: The enantiomer of ethyl ®-morpholine-2-carboxylate.
Ethyl ®-pyrrolidine-2-carboxylate: Similar ester but derived from pyrrolidine instead of morpholine.
The uniqueness of ethyl ®-morpholine-2-carboxylate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl (2R)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
PTWKMUDNOPBYJO-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CNCCO1 |
SMILES canónico |
CCOC(=O)C1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



